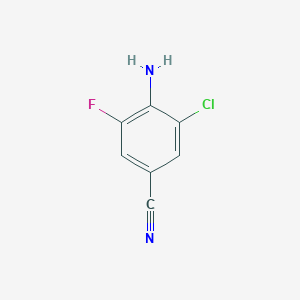
4-Amino-3-chloro-5-fluorobenzonitrile
Cat. No. B1374379
Key on ui cas rn:
1147558-43-7
M. Wt: 170.57 g/mol
InChI Key: BWAFIBAPFADXHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09187464B2
Procedure details


Sodium perborate tetrahydrate (131 g, 851 mmol) in acetic acid (200 mL) was heated to 60° C. A solution of 4-amino-3-chloro-5-fluorobenzonitrile (29.02 g, 170 mmol) in acetic acid (500 mL) was added dropwise and the reaction was stirred at 60° C. for 16 h. The LCMS the indicated the reaction showed ˜50% conversion. Additional sodium perborate tetrahydrate (14.4 g) was added and the reaction stirred at 70° C. for 2 h. Then additional sodium perborate tetrahydrate (70 g) was added and the reaction was stirred at 80° C. for 5 h, followed by RT for 2 days. The reaction was then poured into ice water and extracted with EtOAc (3×). The combined organic extracts were washed with H2O (2×), brine, dried over MgSO4 and concentrated. When most of the acetic acid was evaporated, water was added to the residue. The orange precipitate was collected by filtration, washed with H2O and air dried to give the crude product as an orange solid. NMR showed the product contaminated with ˜10% of starting material. This product was used without any further purification.






Identifiers


|
REACTION_CXSMILES
|
B1([O-])OO1.[OH2:5].[OH2:6].O.O.[Na+].[NH2:10][C:11]1[C:18]([F:19])=[CH:17][C:14]([C:15]#[N:16])=[CH:13][C:12]=1[Cl:20]>C(O)(=O)C>[Cl:20][C:12]1[CH:13]=[C:14]([CH:17]=[C:18]([F:19])[C:11]=1[N+:10]([O-:6])=[O:5])[C:15]#[N:16] |f:0.1.2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
131 g
|
|
Type
|
reactant
|
|
Smiles
|
B1(OO1)[O-].O.O.O.O.[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
29.02 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C#N)C=C1F)Cl
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
14.4 g
|
|
Type
|
reactant
|
|
Smiles
|
B1(OO1)[O-].O.O.O.O.[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
70 g
|
|
Type
|
reactant
|
|
Smiles
|
B1(OO1)[O-].O.O.O.O.[Na+]
|
Step Five
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred at 60° C. for 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction stirred at 70° C. for 2 h
|
|
Duration
|
2 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred at 80° C. for 5 h
|
|
Duration
|
5 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
followed by RT for 2 days
|
|
Duration
|
2 d
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (3×)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with H2O (2×), brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
When most of the acetic acid was evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water was added to the residue
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The orange precipitate was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with H2O and air
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

